molecular formula C11H11F3O B13532507 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13532507
M. Wt: 216.20 g/mol
InChI Key: COOGVCOHBRKFPF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanone backbone, with a 2,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanoic acid.

    Reduction: 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol: The reduced form of the compound with an alcohol group.

    3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanoic acid: The oxidized form with a carboxylic acid group.

    3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropane: The fully reduced form without the ketone group.

Uniqueness

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both the trifluoromethyl group and the 2,5-dimethylphenyl substituent. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is a member of the trifluoropropanone family, recognized for its unique chemical structure and potential biological applications. This compound is characterized by the presence of a trifluoromethyl group and a dimethyl-substituted phenyl moiety, which significantly influence its biological activity and interaction with various molecular targets.

Chemical Structure

The molecular formula of this compound is C12H13F3OC_{12}H_{13}F_3O. The structure features:

  • A trifluoromethyl group that enhances lipophilicity.
  • A 2,5-dimethylphenyl group that may affect solubility and biological interactions.

Synthesis

The synthesis typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is conducted under anhydrous conditions to yield the desired ketone efficiently.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances its lipophilicity, allowing better penetration through biological membranes. Additionally, the carbonyl group can form hydrogen bonds with enzymes or receptors, influencing binding affinity and specificity.

Enzymatic Inhibition

Studies have shown that this compound can act as an inhibitor in various enzymatic pathways. Its interactions with enzymes are critical for understanding its pharmacological potential. For example:

  • Inhibition of Cytochrome P450 Enzymes : Preliminary findings suggest that it may inhibit certain cytochrome P450 enzymes involved in drug metabolism.

Antimicrobial Activity

There are indications that this compound may exhibit antimicrobial properties. Research is ongoing to explore its efficacy against specific pathogens.

Case Studies

Several studies have investigated the biological activity of similar compounds within the trifluoropropanone family. For instance:

StudyCompoundBiological ActivityFindings
Study 13-(2-Fluorophenyl)-1,1,1-trifluoropropan-2-oneEnzymatic InhibitionDemonstrated significant inhibition of enzyme activity in vitro.
Study 23-(3-Methylphenyl)-1,1,1-trifluoropropan-2-oneAntimicrobialShowed promising results against Gram-positive bacteria.
Study 33-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-oneCytotoxicityInduced apoptosis in cancer cell lines at low concentrations.

Comparative Analysis

When compared to structurally similar compounds, this compound displays unique characteristics that influence its biological activity:

Compound NameStructural FeaturesUnique Characteristics
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanoneBromine instead of fluorineDifferent electronic properties affecting reactivity
3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanoneSingle fluorine on phenylLess steric hindrance compared to difluorinated analogs
This compound Methyl groups on phenylAlters solubility and potential biological activity

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C11H11F3O/c1-7-3-4-8(2)9(5-7)6-10(15)11(12,13)14/h3-5H,6H2,1-2H3

InChI Key

COOGVCOHBRKFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)C(F)(F)F

Origin of Product

United States

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